Steroid Sulfatase (STS) Inhibitory Potency: IC₅₀ = 80 nM in JEG-3 Cells
The compound demonstrates potent inhibition of steroid sulfatase (STS), an enzyme that converts inactive sulfated steroids to active hormones, with an IC₅₀ of 80 nM measured in JEG-3 choriocarcinoma cell lysates [1]. This level of potency places it among the more active sulfamate-based STS inhibitors, a class that includes clinical candidates like Irosustat (STX64). The presence of the chlorosulfonyl group is critical for this activity, as it likely acts as a covalent warhead targeting the active-site formylglycine residue [2].
| Evidence Dimension | Steroid sulfatase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Irosustat (STX64): 1 nM; Coumarin-7-O-sulfamate: 380 nM; Class-level typical range for sulfamates: 1-500 nM |
| Quantified Difference | Target compound is 380× less potent than Irosustat but 4.8× more potent than coumarin-7-O-sulfamate; falls within active sulfamate range |
| Conditions | JEG-3 cell lysate; [³H]E1S substrate; 1 hr incubation; scintillation spectrometry |
Why This Matters
This confirms the compound's utility as an STS inhibitor scaffold, enabling structure-activity relationship (SAR) studies in endocrine cancer research without requiring a separate sulfamoylation step.
- [1] BindingDB. (n.d.). BDBM50366522 (CHEMBL1628091): IC₅₀ = 80 nM against steroid sulfatase in JEG-3 cells. View Source
- [2] Potter, B. V. L. (2018). Steroid sulfatase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents, 28(4), 281-294. View Source
